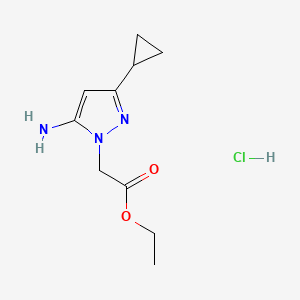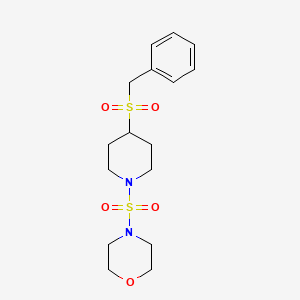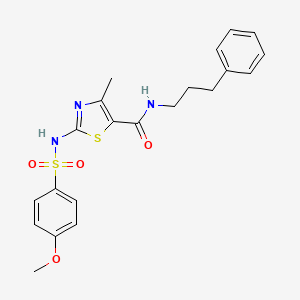
1-(5-アミノ-3-シクロプロピル-1H-ピラゾール-1-イル)エチルアセテート塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride is a versatile small molecule with a molecular formula of C10H16ClN3O2 and a molecular weight of 245.71 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with an amino group and a cyclopropyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry .
科学的研究の応用
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 5-amino-3-cyclopropyl-1H-pyrazole under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The ethyl ester group can be hydrolyzed to form carboxylic acids or further substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, hydrazines, carboxylic acids, and various substituted pyrazoles .
作用機序
The mechanism of action of Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein . The cyclopropyl group enhances the binding affinity and specificity of the compound .
類似化合物との比較
Similar Compounds
5-Amino-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopropyl group.
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: Lacks the cyclopropyl substitution.
3-Cyclopropyl-1H-pyrazole-5-amine: Similar but without the ethyl ester group.
Uniqueness
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride is unique due to its combination of the ethyl ester, amino group, and cyclopropyl substitution, which confer distinct chemical reactivity and biological activity .
特性
IUPAC Name |
ethyl 2-(5-amino-3-cyclopropylpyrazol-1-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)6-13-9(11)5-8(12-13)7-3-4-7;/h5,7H,2-4,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGOZXIICDHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)

![N-(3,5-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2459862.png)
![3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2459865.png)
![ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE](/img/structure/B2459866.png)
![2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2459867.png)
![N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2459870.png)
![2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2459872.png)
![3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2459873.png)

![3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459875.png)
